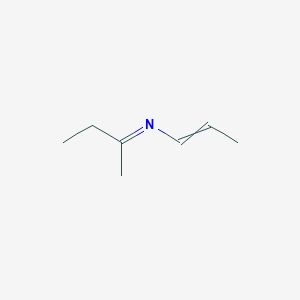

(2E)-N-(Prop-1-en-1-yl)butan-2-imine

Description

(2E)-N-(Prop-1-en-1-yl)butan-2-imine is an α,β-unsaturated imine characterized by a conjugated system involving a prop-1-en-1-yl substituent and a butan-2-imine backbone. Its E-configuration at the C2 position ensures distinct electronic and steric properties, influencing reactivity and intermolecular interactions. For instance, compounds with similar conjugated systems, such as bostrychines K and L (), demonstrate how substituent variations affect spectroscopic properties and stability .

Properties

CAS No. |

183864-48-4 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-prop-1-enylbutan-2-imine |

InChI |

InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h4,6H,5H2,1-3H3 |

InChI Key |

HAGWGWQUZPWZER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC=CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(Prop-1-en-1-yl)butan-2-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. One common method is the reaction between propanal and butan-2-amine under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (2E)-N-(Prop-1-en-1-yl)butan-2-imine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include advanced purification techniques such as chromatography to obtain high-purity imine.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(Prop-1-en-1-yl)butan-2-imine can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

Reduction: The imine can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds under inert atmosphere conditions.

Major Products Formed

Oxidation: Oxime or nitrile derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted imines or amines depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(Prop-1-en-1-yl)butan-2-imine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials due to its reactive imine group.

Mechanism of Action

The mechanism of action of (2E)-N-(Prop-1-en-1-yl)butan-2-imine involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imine group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. (1E)-N-(2,2-Dimethylpent-4-en-1-yl)-2,2-dimethylpropan-1-imine (CAS 858812-28-9)

- Structure : Features bulky 2,2-dimethylpent-4-en-1-yl and 2,2-dimethylpropyl groups, contrasting with the simpler prop-1-en-1-yl substituent in the target compound.

- Impact : The steric bulk reduces reactivity in catalytic applications compared to less hindered imines. This is consistent with findings for (E)-N-(prop-1-en-1-yl)acetamide 2f, where steric hindrance impeded reaction efficiency .

b. N-(2,4,6-Triphenylpyridin-1-ium-1-yl)butan-2-imine Tetrafluoroborate

- Structure : Incorporates a pyridinium ring and tetrafluoroborate counterion, enhancing solubility in polar solvents.

- Impact: The ionic nature stabilizes the imine group, preventing hydrolysis—a vulnerability in non-ionic analogues like the target compound .

Functional Group Variations

a. Bostrychines K and L

- Structure : Cyclohexenimine cores with carboxylic acid or amide substituents at C-13.

- Impact : Carboxylic acid groups (as in bostrychine L) deshield adjacent carbons (C-12/C-13), altering NMR chemical shifts (δ ~2–3 ppm) compared to amide-containing analogues. This highlights how electron-withdrawing groups modulate electronic environments in imines .

b. (Z)-N-(Prop-1-en-1-yl)acetamide

- Structure : Z-configuration at the double bond introduces steric clashes between the acetamide and propene groups.

- Impact : The Z-isomer exhibits lower thermal stability than its E-counterpart, as seen in synthetic challenges during multicomponent reactions .

Stereoisomerism

- E vs. Z Configuration : The E-configuration in (2E)-N-(Prop-1-en-1-yl)butan-2-imine minimizes steric hindrance between the propene substituent and imine nitrogen, enhancing reactivity in cycloadditions. In contrast, Z-isomers (e.g., (Z)-N-(prop-1-en-1-yl)acetamide) face reduced yields in photocatalytic reactions due to unfavorable geometry .

Electronic and Steric Effects

- Electron-Deficient Imines : Compounds like N-vinylformamide exhibit diminished enantioselectivity (35% ee) in radical cascades due to electron-withdrawing effects, whereas electron-rich imines (e.g., target compound) may favor nucleophilic attack .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl vinylcarbamate) drastically reduce reaction rates, underscoring the target compound’s advantage in sterically undemanding applications .

Data Tables

Table 1: Key Properties of Selected Imines

Table 2: Stereochemical Impact on Reactivity

| Isomer | Reaction Yield (%) | Enantioselectivity (% ee) | Key Limitation | Reference |

|---|---|---|---|---|

| E-config | 75–85 | 80–90 | None significant | |

| Z-config | 40–55 | 35–50 | Steric hindrance |

Research Findings

- Synthetic Challenges: Steric hindrance in tert-butyl-substituted imines reduces catalytic turnover, whereas linear chains (e.g., prop-1-en-1-yl) improve accessibility .

- Spectroscopic Signatures : Carboxylic acid substituents in cyclohexenimines cause distinct NMR deshielding, aiding structural differentiation .

- Stability : Ionic imines (e.g., pyridinium derivatives) resist hydrolysis, making them preferable in aqueous media compared to neutral analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.